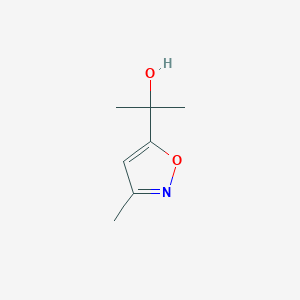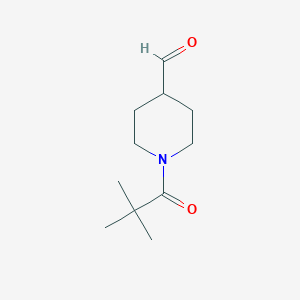
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde is a chemical compound with a unique structure that includes a piperidine ring substituted with a carboxaldehyde group and a 2,2-dimethyl-1-oxopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehydes and ketones. One common method includes the use of 4-piperidone as a starting material, which undergoes a reaction with 2,2-dimethyl-1-oxopropyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxylic acid.
Reduction: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarbinol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
科学研究应用
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the piperidine ring can interact with various receptors and ion channels, influencing cellular signaling pathways .
相似化合物的比较
4-(2,2-dimethyl-1-oxopropyl)benzoic acid: Shares the 2,2-dimethyl-1-oxopropyl group but has a benzoic acid moiety instead of a piperidine ring.
N-(2,2-dimethyl-1-oxopropyl)-amoxicillin: Contains the same 2,2-dimethyl-1-oxopropyl group but is an amoxicillin derivative.
Uniqueness: Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
属性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
1-(2,2-dimethylpropanoyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3 |
InChI 键 |
FIHFIANTGKLYIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


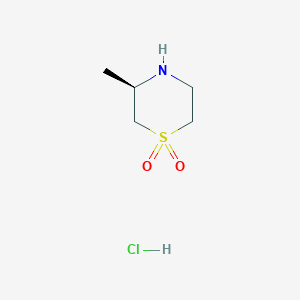

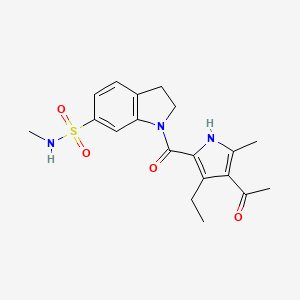
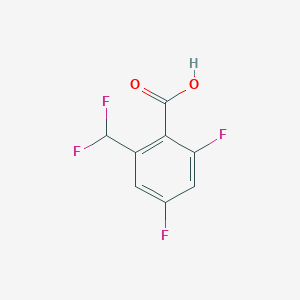
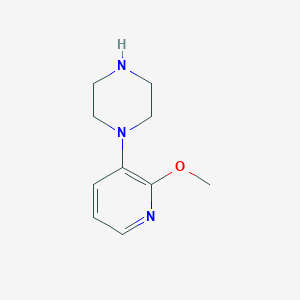
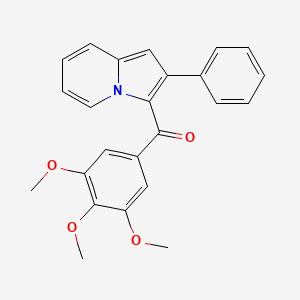

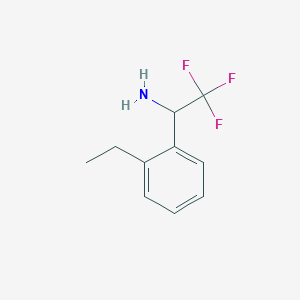
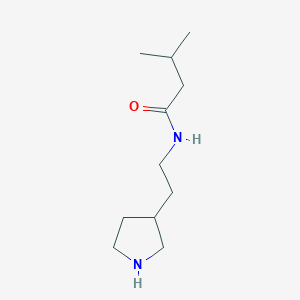
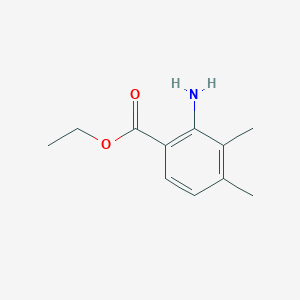
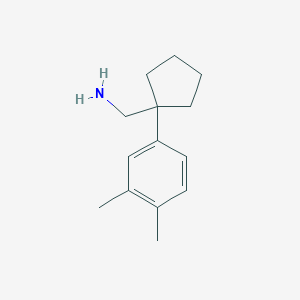
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
